molecular formula C5H11Cl B1631678 (S)-(+)-1-Chloro-2-methylbutane CAS No. 40560-29-0

(S)-(+)-1-Chloro-2-methylbutane

Cat. No.: B1631678
CAS No.: 40560-29-0
M. Wt: 106.59 g/mol
InChI Key: IWAKWOFEHSYKSI-YFKPBYRVSA-N
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Description

(S)-(+)-1-Chloro-2-methylbutane is an organic compound belonging to the class of halogenated alkanes. It is a chiral molecule, meaning it has a non-superimposable mirror image, and it exists in two enantiomeric forms. The (S)-(+)-enantiomer is the specific form of interest here. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(+)-1-Chloro-2-methylbutane can be synthesized through several methods. One common method involves the chlorination of 2-methylbutanol. This reaction typically uses thionyl chloride or phosphorus trichloride as the chlorinating agents under controlled conditions to ensure the formation of the desired enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-1-Chloro-2-methylbutane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. These reactions typically occur under mild to moderate conditions.

    Elimination: Strong bases like potassium tert-butoxide are often used to induce elimination reactions.

    Oxidation and Reduction: Reagents such as potassium permanganate or lithium aluminum hydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution: Products include alcohols, nitriles, and amines, depending on the nucleophile.

    Elimination: The major product is 2-methyl-1-butene.

    Oxidation and Reduction: These reactions can yield various products, including alcohols and alkenes.

Scientific Research Applications

(S)-(+)-1-Chloro-2-methylbutane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It is used in studies involving chiral molecules and their interactions with biological systems.

Mechanism of Action

The mechanism of action of (S)-(+)-1-Chloro-2-methylbutane involves its interaction with various molecular targets depending on the reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a hydrogen atom and a chlorine atom, forming a double bond. The specific pathways and molecular targets vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-1-Chloro-2-methylbutane: The enantiomer of (S)-(+)-1-Chloro-2-methylbutane with similar chemical properties but different optical activity.

    1-Chloro-2-methylpropane: A structural isomer with different reactivity and applications.

    1-Chloro-3-methylbutane: Another structural isomer with distinct chemical behavior.

Uniqueness

This compound is unique due to its specific chiral configuration, which can lead to different interactions in chiral environments compared to its enantiomer and structural isomers. This makes it valuable in applications requiring specific enantiomeric forms, such as in pharmaceuticals and asymmetric synthesis.

Properties

IUPAC Name

(2S)-1-chloro-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAKWOFEHSYKSI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40560-29-0
Record name (S)-(+)-1-Chloro-2-methylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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